2-Bromobenzo[d]oxazole-6-carbonitrile
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Overview
Description
2-Bromobenzo[d]oxazole-6-carbonitrile is a heterocyclic compound with the molecular formula C8H3BrN2O. It is a derivative of benzoxazole, where the benzene ring is fused with an oxazole ring and substituted with a bromine atom at the 2-position and a cyano group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-aminophenol with bromine to form 2-bromophenol, which is then cyclized with cyanogen bromide to yield 2-Bromobenzo[d]oxazole-6-carbonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on cost-efficiency, yield, and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzo[d]oxazole-6-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Scientific Research Applications
2-Bromobenzo[d]oxazole-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyano groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzo[d]thiazole-6-carbonitrile
- 2-Chlorobenzo[d]oxazole-6-carbonitrile
- 2-Fluorobenzo[d]oxazole-6-carbonitrile
Uniqueness
2-Bromobenzo[d]oxazole-6-carbonitrile is unique due to the presence of both bromine and cyano groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C8H3BrN2O |
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Molecular Weight |
223.03 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-6-carbonitrile |
InChI |
InChI=1S/C8H3BrN2O/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H |
InChI Key |
ZBYWDRRJXNJONI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(=N2)Br |
Origin of Product |
United States |
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